molecular formula C9H16ClNO3 B1377653 Methyl 2-(2-chloroacetamido)-2-methylpentanoate CAS No. 1443980-72-0

Methyl 2-(2-chloroacetamido)-2-methylpentanoate

Cat. No.: B1377653
CAS No.: 1443980-72-0
M. Wt: 221.68 g/mol
InChI Key: FKLATXULHRXHTD-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroacetamido)-2-methylpentanoate is a chloroacetamide derivative characterized by a branched ester structure with a chloroacetyl group attached to an amino-substituted pentanoate backbone. Its synthesis typically involves a two-step process: (1) preparation of methyl 2-amino-2-methylpropanoate via hydrolysis and esterification, followed by (2) reaction with 2-chloroacetyl chloride in the presence of a base such as NaHCO₃, yielding the final compound with a 56% overall efficiency . The compound is a white solid, sparingly soluble in water but soluble in organic solvents like chloroform, and is often utilized as an intermediate in pharmaceutical synthesis, particularly for anticancer and antimicrobial agents .

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-4-5-9(2,8(13)14-3)11-7(12)6-10/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLATXULHRXHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloroacetamido)-2-methylpentanoate typically involves the reaction of methyl anthranilate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloroacetamido)-2-methylpentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with an amine yields an amide.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Properties :
    • Research indicates that compounds similar to Methyl 2-(2-chloroacetamido)-2-methylpentanoate may exhibit anticancer properties by interacting with cellular proteins and inhibiting their functions. This interaction can potentially disrupt critical metabolic pathways involved in cancer cell proliferation.
    • Case studies have shown that derivatives of similar compounds have been synthesized and tested for antiproliferative activity against various cancer cell lines, demonstrating significant effectiveness compared to standard treatments .
  • Antimicrobial Activity :
    • The chloroacetamido group allows for the formation of covalent bonds with nucleophilic sites on proteins, which could lead to the inhibition of bacterial growth. This property is particularly relevant in the development of new antibiotics targeting resistant strains.
  • Local Anesthetics :
    • Compounds derived from this compound have been explored for use as local anesthetics. These compounds act on nerve endings, blocking the conduction of sensory impulses, which could be beneficial in medical procedures requiring localized pain relief.

Organic Synthesis

  • This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and condensation reactions, facilitating the synthesis of more complex organic molecules.

Biochemical Interactions

  • Studies have focused on the interactions of this compound with enzymes and proteins. The ability to form covalent bonds with nucleophilic sites suggests potential applications in enzyme inhibition, which can be crucial for drug development targeting specific metabolic pathways .

Mechanism of Action

The mechanism by which Methyl 2-(2-chloroacetamido)-2-methylpentanoate exerts its effects involves interactions with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Variation Biological Activity/Application Key Reference
Methyl 4-chloro-2-(2-chloroacetamido)benzoate Aromatic benzoate core Intermediate for DNA-alkylating agents
(R/S)-Methyl 2-(2-chloroacetamido)propanoate Shorter carbon chain; chiral center Precursor for chiral drug synthesis
2-(Chloromethyl)quinazolin-4(3H)-one Quinazolinone heterocycle Antibacterial/antifungal activity
Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate Phenyl and hydroxyl substituents HDAC inhibition (IC₅₀: 0.85 µM)
4-Methyl-2-(2-phenoxyacetamido)pentanoic acid Phenoxy group instead of chloroacetyl Altered lipophilicity; antimicrobial

Physicochemical Properties

  • Lipophilicity: The logP value of this compound (logP = 1.8) is lower than that of its phenyl-substituted analogs (logP = 2.5–3.0), influencing membrane permeability .
  • Stability: Chloroacetyl derivatives are prone to hydrolysis under basic conditions, whereas phenoxy or quinazolinone analogs exhibit greater stability .

Biological Activity

Methyl 2-(2-chloroacetamido)-2-methylpentanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as a precursor in the synthesis of other biologically active molecules. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a chloroacetamido group attached to a methylpentanoate backbone. Its chemical formula is C_8H_{14}ClN_O_2, and it possesses unique properties that may influence its biological activity.

Synthesis and Derivatives

Research indicates that modifications to the structure of methyl esters can lead to compounds with enhanced biological activities. For example, derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown significant antiproliferative effects against various cancer cell lines, suggesting that similar modifications to this compound may yield compounds with promising anticancer properties .

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds with structural similarities exhibit inhibitory actions on cancer cell lines, particularly human colon cancer cells (HCT-116). The inhibitory concentration (IC50) values for related compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating strong antiproliferative activity .

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, characterized by DNA fragmentation and chromatin condensation. This suggests that this compound may act through mechanisms involving programmed cell death pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Molecular docking studies have indicated interactions with heat shock protein 90 (Hsp90), a critical regulator of cell survival and proliferation in cancer cells . By inhibiting Hsp90, the compound may disrupt the stability and function of various client proteins involved in tumor growth.

Case Studies

A recent study synthesized a series of methyl esters with varying substitutions on the aromatic ring and evaluated their biological activities. Among these, certain derivatives exhibited superior anticancer properties compared to standard treatments like doxorubicin . Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Table: Antiproliferative Activity of Related Compounds

Compound NameIC50 (mg/mL)Cell Line Tested
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate0.12HCT-116
Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates0.69HeLa
This compoundTBDTBD

Future Directions

The promising biological activities observed with this compound warrant further investigation into its pharmacological properties. Future research should focus on:

  • In vivo studies to assess the therapeutic potential and safety profile.
  • Structure-activity relationship (SAR) studies to optimize the compound's efficacy.
  • Exploration of combination therapies with existing anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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